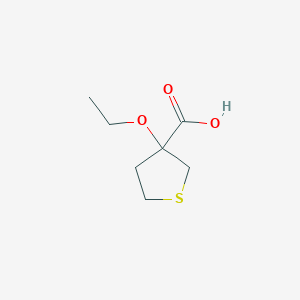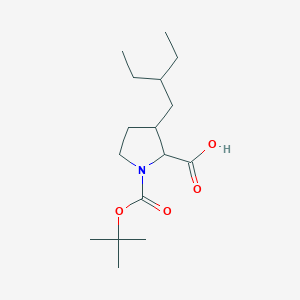
2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid
Overview
Description
“4-Chloro-2-fluorophenylboronic acid” is a chemical compound with the empirical formula C6H5BClFO2 . It’s typically used in laboratory settings .
Molecular Structure Analysis
The molecular weight of “4-Chloro-2-fluorophenylboronic acid” is 174.37 . The SMILES string representation is OB(O)C1=CC=C(Cl)C=C1F .Physical And Chemical Properties Analysis
The physical state of “4-Chloro-2-fluorophenylboronic acid” is solid . It has a melting point range of 233.5 - 235.5 °C and a boiling point of 289.2 °C .Scientific Research Applications
Molecularly Imprinted Polymers for Herbicide Detection
One study utilized 2-Chloro-4-hydroxyphenoxyacetic acid as an electroactive tracer in a ligand displacement assay involving molecularly imprinted polymer particles for the analysis of the herbicide 2,4-dichlorophenoxyacetic acid. This demonstrates the potential of structurally similar compounds in the development of specific detection systems for environmental monitoring of herbicides (Schöllhorn et al., 2000).
Synthesis of Halocresacins
Research on the synthesis of tris(2-hydroxyethyl)-ammonium 4-halo-2-methylphenoxyacetates (halocresacins), which are derivatives involving halo-substituted phenyl groups, showcases the diverse synthetic routes and potential pharmaceutical applications of compounds with fluorophenyl and chlorophenyl moieties (Voronkov et al., 2014).
Fluorescence Studies for Zn2+ Detection
A study on the complexation of Zn2+ by a specific fluorophore closely related to the structure of interest suggests the application of such compounds in the preparation and study of metal ion-specific fluorophores for analytical purposes (Coleman et al., 2010).
Electrochemical Degradation of Herbicides
Investigations into the electrochemical degradation of chloromethylphenoxy herbicides present insights into the environmental remediation capabilities and the electrochemical behaviors of chloro and fluoro-substituted phenyl compounds (Boye et al., 2006).
Anticancer Drug Intermediates
The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid highlights the application of fluorophenyl compounds as intermediates in the production of biologically active anticancer drugs (Zhang et al., 2019).
Safety And Hazards
“4-Chloro-2-fluorophenylboronic acid” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKBYSVGPUCTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-2-fluorophenyl)-2-hydroxyacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(3-Fluorophenyl)methylidene]azetidine](/img/structure/B1469955.png)









![(1-methoxypropan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469974.png)